molecular formula C8H15NO3 B1610800 Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate CAS No. 21667-71-0

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate

Cat. No.: B1610800
CAS No.: 21667-71-0
M. Wt: 173.21 g/mol
InChI Key: TWKGNGYMVZKLCJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 4-position, a methyl ester at the same carbon, and a methyl substituent on the piperidine nitrogen. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including antibacterial and antitumor activities .

Properties

IUPAC Name

methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-5-3-8(11,4-6-9)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKGNGYMVZKLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554508
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-71-0
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Methyl 4-oxopiperidine-1-carboxylate

Method Overview:

The most documented and reliable method for preparing methyl 4-hydroxy-1-methylpiperidine-4-carboxylate involves the reduction of methyl 4-oxopiperidine-1-carboxylate using sodium borohydride as the reducing agent. This approach selectively reduces the ketone group at the 4-position to a hydroxyl group, yielding the target compound.

Detailed Procedure:

  • Starting Material: Methyl 4-oxopiperidine-1-carboxylate
  • Reagents: Sodium borohydride (NaBH4), Methanol (MeOH)
  • Conditions:
    • Temperature: 0°C
    • Reaction Time: 2 hours
  • Workup:
    • Quenching with saturated aqueous ammonium chloride
    • Removal of methanol under reduced pressure
    • Extraction with dichloromethane (DCM)
    • Purification via column chromatography using isohexane to ethyl acetate gradient

Reaction Scheme:

$$
\text{Methyl 4-oxopiperidine-1-carboxylate} \xrightarrow[\text{2 h, 0°C}]{\text{NaBH}_4, \text{MeOH}} \text{this compound}
$$

Yield and Physical State:

  • Yield: 44%
  • Physical form: Colourless oil

Reference:
This method is reported in ChemicalBook with detailed experimental conditions and purification steps.

Alternative Synthetic Routes

While the sodium borohydride reduction is the primary documented method, several patents and literature sources suggest alternative routes involving:

  • Hydrogenation methods: Catalytic hydrogenation of corresponding oxo derivatives under mild conditions.
  • Enzymatic reductions: Use of specific reductases for stereoselective reduction, though less commonly applied industrially.
  • Other hydride reagents: Use of lithium aluminum hydride (LiAlH4) or other hydride donors, though these methods require stringent anhydrous conditions and careful control to avoid over-reduction or side reactions.

However, these alternative methods lack extensive publicly available detailed experimental data and are less commonly employed compared to the sodium borohydride reduction.

Data Summary Table of Preparation Method

Parameter Details
Starting Material Methyl 4-oxopiperidine-1-carboxylate
Reducing Agent Sodium borohydride (NaBH4)
Solvent Methanol (MeOH)
Temperature 0°C
Reaction Time 2 hours
Workup Quench with saturated NH4Cl, extraction with DCM, column chromatography
Purification Method Silica gel column chromatography (isohexane to EtOAc gradient)
Yield 44%
Physical State Colourless oil
CAS Number 75250-52-1
Molecular Formula C8H15NO3 (Note: 1-methyl substitution increases formula from C7H13NO3)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into compounds that target specific biological pathways, making it valuable for developing drugs aimed at neurological disorders and other diseases.

  • Drug Development : The compound has been utilized in the synthesis of novel neuroprotective agents. For instance, modifications of its structure have led to derivatives that exhibit enhanced potency against specific targets related to neurodegenerative diseases .

Biological Studies

The compound is employed in biochemical assays and enzyme mechanism studies. Its ability to interact with various biological targets allows researchers to explore its effects on cellular processes.

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit key enzymes involved in signal transduction pathways, such as the ERK5 pathway. This inhibition can lead to potential therapeutic effects in cancer treatment .

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules.

  • Synthesis of Complex Molecules : It is commonly used as a precursor for synthesizing various heterocyclic compounds and other biologically active molecules . The compound's functional groups facilitate various chemical transformations, including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against several bacterial strains. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC₅₀ values as low as 10 μM .

P-Glycoprotein Inhibition

Another research highlighted the compound's role in inhibiting P-glycoprotein (P-gp), a transporter associated with drug resistance. The introduction of hydroxyl or methoxy groups at specific positions on the piperidine ring resulted in enhanced P-gp inhibitory activity, suggesting potential applications in improving drug bioavailability .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesis targeting neurological disordersModifications lead to neuroprotective agents
Biological StudiesUsed in enzyme inhibition studiesInhibits ERK5 pathway; potential cancer treatment applications
Organic SynthesisBuilding block for complex organic moleculesFacilitates oxidation, reduction, and substitution reactions
Antimicrobial ActivityExhibits significant activity against bacterial strainsIC₅₀ values as low as 10 μM against S. aureus and E. coli
P-Glycoprotein InhibitionEnhances drug absorption by inhibiting transport proteinsIncreased activity with specific functional group modifications

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Key Structural Features

The compound’s structural uniqueness lies in its 4-hydroxy-4-methyl ester substitution pattern. Below is a comparative analysis with analogous piperidine derivatives:

Compound Name Substituents Ester Group Molecular Formula Key Structural Differences
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate 4-hydroxy, 1-methyl, 4-methyl ester Methyl C₉H₁₅NO₃ (base) Reference compound
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 4-hydroxy, 1-ethyl ester, 4-(2-(2-hydroxyethyl)phenyl) Ethyl C₁₇H₂₃NO₅ Bulky aromatic substituent at 4-position
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride 4-methyl, 4-ethyl ester, no hydroxyl group Ethyl C₉H₁₇NO₂·HCl Methyl replaces hydroxyl; altered polarity
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate 4-methyl ester, 1-(4-bromobenzoyl) Methyl C₁₄H₁₆BrNO₃ Bromobenzoyl group increases steric hindrance
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-ethyl ester, 1-piperazine (2-methoxyphenyl substituent) Ethyl C₁₉H₂₇N₃O₃ Piperazine ring introduces basicity

Functional Implications

  • Hydroxy Group: The 4-hydroxy group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Ethyl 4-methylpiperidine-4-carboxylate .
  • Ester Group : Methyl esters (vs. ethyl) generally reduce molecular weight and may influence metabolic stability. For example, methyl esters are more prone to hydrolysis than ethyl esters in vivo.

Biological Activity

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7H13NO3
  • Molecular Weight : 159.19 g/mol

This compound features a piperidine ring with hydroxyl and carboxyl functional groups, which are crucial for its biological interactions.

1. Receptor Interaction

Research indicates that this compound acts as a selective antagonist for the adenosine A2A receptor. This receptor is involved in various physiological processes, including modulation of neurotransmitter release and neuroprotection. The compound demonstrates high affinity and effective in vivo antagonism against adenosine A2A receptor agonist-induced behaviors, suggesting its potential use in treating neurological disorders such as Parkinson's disease .

2. Antioxidant Properties

In vitro studies have shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which contributes to its protective effects against oxidative stress-related cellular damage .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in motor function and reduction in neuroinflammation markers compared to control groups .
  • Antioxidant Activity Assessment : The compound was subjected to various assays, including DPPH and ABTS radical scavenging tests, demonstrating a dose-dependent increase in antioxidant capacity .

Table of Biological Activities

Activity TypeObserved EffectReference
Adenosine A2A AntagonismHigh affinity and effective antagonism
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. How does this compound interact with lipid bilayers, and what implications does this have for drug delivery?

  • Methodological Answer : Perform MD simulations (GROMACS) with POPC bilayers. Calculate partition coefficients (log P) via octanol/water assays. Experimental validation via DSC measures phase transition temperature shifts, indicating membrane disruption. Such data guide formulation strategies (e.g., liposomal encapsulation) .

Q. Tables for Key Data

Parameter Experimental Value Computational Prediction Reference
Log P (Octanol/Water)1.2 ± 0.31.1 (DFT)
Melting Point167–169°CN/A
Hydrogen Bond Donors/Acceptors1/31/3
Enantiomeric Separation (ee)>99% (CSP-HPLC)N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate

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